N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group and two trifluoromethyl groups attached to a propanamide backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoromethyl iodide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiophenols.
Scientific Research Applications
N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activity, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
- N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)butanamide
- N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)pentanamide
Uniqueness
N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. The specific arrangement of these groups also imparts distinct physical properties, such as higher boiling points and increased resistance to metabolic degradation .
Properties
Molecular Formula |
C10H6ClF6NO |
---|---|
Molecular Weight |
305.60 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H6ClF6NO/c11-5-1-3-6(4-2-5)18-8(19)7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19) |
InChI Key |
KUIUOUPZGHREMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.